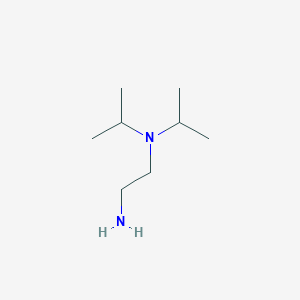
6-氟代异喹啉
概述
描述
6-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline itself is a structural isomer of quinoline and possesses a benzene ring fused to a pyridine ring.
科学研究应用
6-Fluoroisoquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
6-Fluoroisoquinoline is a fluorinated isoquinoline that has been shown to exhibit extraordinary potency as a JAK2 inhibitor . The JAK2 protein is a tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response.
Mode of Action
As a JAK2 inhibitor, 6-Fluoroisoquinoline binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This inhibitory action disrupts the JAK-STAT signaling pathway, which is often overactive in various types of cancer and inflammatory diseases .
Biochemical Pathways
The primary biochemical pathway affected by 6-Fluoroisoquinoline is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response .
Pharmacokinetics
Fluorinated compounds are generally known for their high stability, bioavailability, and ability to penetrate biological membranes, which can enhance their pharmacokinetic properties .
Result of Action
The inhibition of the JAK-STAT signaling pathway by 6-Fluoroisoquinoline can lead to a decrease in the proliferation of cancer cells and modulation of the immune response. This can result in the suppression of tumor growth and mitigation of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoroisoquinoline. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, the presence of other substances, such as proteins or drugs, can impact the compound’s metabolism and excretion .
生化分析
Biochemical Properties
6-Fluoroisoquinoline is known to interact with various enzymes and proteins. For instance, compounds bearing a 6-fluoroisoquinoline substructure have exhibited extraordinary potency as JAK2 inhibitors .
Metabolic Pathways
It is known that fluorine-containing heterocycles have been expanded for pharmaceutical uses, suggesting that 6-Fluoroisoquinoline may interact with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions: There are several methods to synthesize 6-Fluoroisoquinoline:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.
Industrial Production Methods: Industrial production of 6-Fluoroisoquinoline typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction conditions, and desired purity of the final product .
化学反应分析
Types of Reactions: 6-Fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form tetrahydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thiol derivatives of isoquinoline.
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
相似化合物的比较
6-Fluoroquinoline: Another fluorinated heterocycle with similar structural features but different biological activities.
8-Fluoroisoquinoline: A positional isomer with the fluorine atom at the 8-position, leading to different chemical and biological properties.
6,8-Difluoroisoquinoline: A compound with two fluorine atoms, exhibiting unique reactivity and applications.
Uniqueness of 6-Fluoroisoquinoline: 6-Fluoroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom influences the compound’s electronic properties, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
属性
IUPAC Name |
6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJCJZVQMDEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619526 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-11-2 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 6-fluoroisoquinoline-based probe interact with metal ions, and what are the downstream effects?
A1: The 6-fluoroisoquinoline derivative, after undergoing a "click" reaction to form a bis-triazole compound, demonstrates a selective fluorescence response to specific metal ions. [] This response is attributed to the interaction between the triazole rings and the metal ions. Specifically:
- Zinc ions (Zn2+): Binding of Zn2+ to the bis-triazole leads to a significant fluorescence enhancement ("turn-on" effect) at pH 7.0. This suggests a chelation mechanism where Zn2+ interacts with the nitrogen atoms of the triazole rings, possibly restricting intramolecular rotations and increasing fluorescence quantum yield. []
- Iron (Fe2+) and Copper (Cu2+) ions: These ions induce fluorescence quenching ("turn-off" effect) upon interaction with the probe. [] This quenching could be due to a photoinduced electron transfer (PET) mechanism, where the metal ions accept an electron from the excited fluorophore, preventing light emission.
Q2: What are the structural characteristics of the 6-fluoroisoquinoline-derived probe, and how do they contribute to its function?
A2: The probe is synthesized via a Cu(I)-catalyzed Huisgen cycloaddition, commonly referred to as a "click" reaction, between 1,3-diethynyl-6-fluoroisoquinoline and 1-(2-azidoethyl)pyrrolidine. [] While the exact molecular weight and spectroscopic data aren't provided in the abstract, we can infer key structural features:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

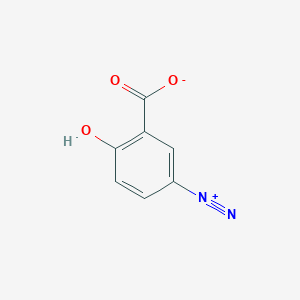

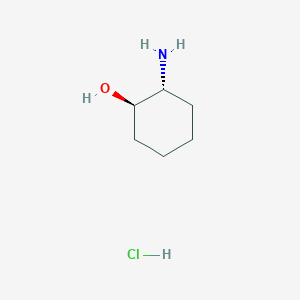
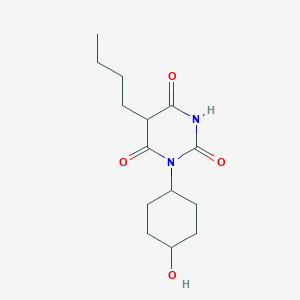
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
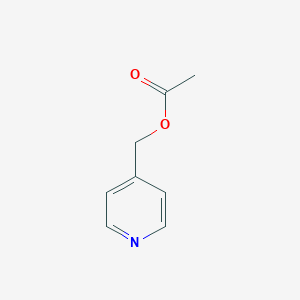

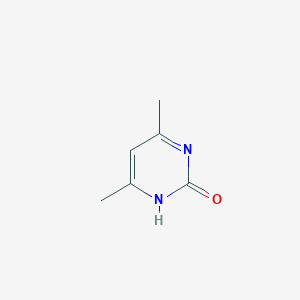
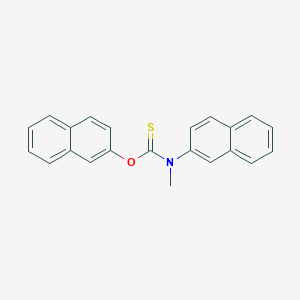
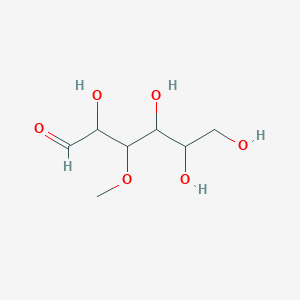
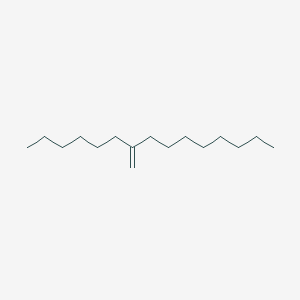
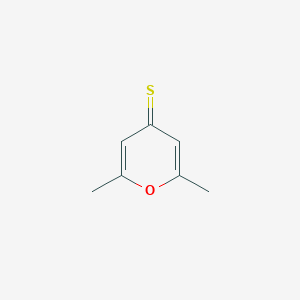
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
